molecular formula C21H18BrN3O B11646740 N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide

Cat. No.: B11646740
M. Wt: 408.3 g/mol
InChI Key: QKXDSMSOXKRAQV-ZMOGYAJESA-N
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Description

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a bromophenyl group, a cyclopropyl group, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide typically involves the condensation of 4-bromoacetophenone with 2-cyclopropylquinoline-4-carbohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with substituted bromophenyl groups.

Scientific Research Applications

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: It is investigated for its antimicrobial properties against various bacterial and fungal strains.

    Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerase and kinases, which play crucial roles in DNA replication and cell signaling pathways. The compound’s ability to form stable complexes with these enzymes leads to the disruption of their normal function, resulting in the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide
  • N’-[(1E)-1-(4-bromophenyl)ethylidene]methoxycarbohydrazide
  • N’-[(1E)-1-(4-bromophenyl)ethylidene]nicotinohydrazide

Uniqueness

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide is unique due to the presence of the cyclopropyl group and the quinoline moiety, which confer distinct chemical and biological properties. The cyclopropyl group enhances the compound’s stability and rigidity, while the quinoline moiety contributes to its ability to interact with biological targets.

Properties

Molecular Formula

C21H18BrN3O

Molecular Weight

408.3 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-cyclopropylquinoline-4-carboxamide

InChI

InChI=1S/C21H18BrN3O/c1-13(14-8-10-16(22)11-9-14)24-25-21(26)18-12-20(15-6-7-15)23-19-5-3-2-4-17(18)19/h2-5,8-12,15H,6-7H2,1H3,(H,25,26)/b24-13+

InChI Key

QKXDSMSOXKRAQV-ZMOGYAJESA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3)/C4=CC=C(C=C4)Br

Canonical SMILES

CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3)C4=CC=C(C=C4)Br

Origin of Product

United States

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